N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to a benzimidazol-2-ylidene moiety. The oxazole ring introduces rigidity and electron-withdrawing properties, while the benzimidazol-2-ylidene group (a deprotonated benzimidazole) may act as a ligand in coordination chemistry or influence biological activity through hydrogen bonding. The 3,6-dimethyl substituents on the oxazolo-pyridine core likely enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-8-7-10(13-9(2)21-23-15(13)17-8)14(22)20-16-18-11-5-3-4-6-12(11)19-16/h3-7H,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKGTQOSQMPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes to form the benzimidazole core, followed by the construction of the oxazolo-pyridine ring system through cyclization reactions . The reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and reagents like phosgene or triphosgene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. High-pressure reactors and continuous flow systems can be employed to maintain precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can act as a histamine H3-receptor antagonist, modulating neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Oxazolo vs. Pyrazolo Systems
The target compound’s oxazolo[5,4-b]pyridine core differs from the pyrazolo[3,4-b]pyridine in by replacing a nitrogen atom with oxygen. Pyrazole-containing analogues (e.g., ) may exhibit stronger interactions with hydrophobic enzyme pockets due to their nitrogen-rich aromaticity.
Benzimidazol-2-ylidene vs. Dihydropyrimido-Benzimidazole
The benzimidazol-2-ylidene group in the target compound contrasts with the dihydropyrimido-benzimidazole in . The latter’s partially saturated core increases conformational flexibility, which might enhance binding to dynamic protein sites. However, the target compound’s fully aromatic system could improve thermal stability and π-π stacking interactions in biological systems.
Substituent Effects
The 3,6-dimethyl groups on the target compound’s oxazolo-pyridine likely enhance steric bulk and lipophilicity compared to the phenyl and bipyridinyl substituents in . These methyl groups may reduce metabolic oxidation, prolonging half-life in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
